3-Bromo-5-(1,2,4-oxadiazol-3-yl)pyridine
Description
Properties
Molecular Formula |
C7H4BrN3O |
|---|---|
Molecular Weight |
226.03 g/mol |
IUPAC Name |
3-(5-bromopyridin-3-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C7H4BrN3O/c8-6-1-5(2-9-3-6)7-10-4-12-11-7/h1-4H |
InChI Key |
JVKNRUZQJUHUMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1Br)C2=NOC=N2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 3-Bromo-5-(1,2,4-oxadiazol-3-yl)pyridine typically involves the construction of the 1,2,4-oxadiazole ring on a pyridine precursor or the coupling of pre-formed 1,2,4-oxadiazole moieties with a brominated pyridine derivative. The key synthetic challenge is the selective functionalization at the 3- and 5-positions of the pyridine ring.
Method 1: Cyclization from Pyridine Carboxylic Acid Derivatives and Amidoximes
One classical approach to synthesizing 1,2,4-oxadiazoles involves cyclization of amidoximes with carboxylic acid derivatives. For this compound, the procedure can be outlined as follows:
- Starting materials : 3-bromo-5-pyridinecarboxylic acid or its derivatives and an amidoxime precursor.
- Cyclization : The amidoxime reacts with the carboxylic acid derivative under dehydrating conditions (e.g., using phosphorus oxychloride or carbodiimides) to form the 1,2,4-oxadiazole ring fused to the pyridine.
- Reaction conditions : Reflux in solvents such as tetrahydrofuran or dichloromethane, with acidic or dehydrating agents facilitating ring closure.
- Yield and purification : The product is isolated by extraction and recrystallization, often yielding crystalline solids with high purity.
This method is supported by analogous syntheses of substituted oxadiazoles on pyridine rings reported in the literature.
Method 2: Nucleophilic Substitution on 3-Bromo-5-chloropyridine with Oxadiazole Thiols
A more direct synthetic route involves nucleophilic aromatic substitution (SNAr) on 3-bromo-5-chloropyridine:
- Starting materials : 3-bromo-5-chloropyridine and a 1,2,4-oxadiazole-3-thiol derivative.
- Reaction mechanism : The thiol group of the oxadiazole acts as a nucleophile, displacing the chlorine atom on the pyridine ring.
- Reaction conditions : Basic conditions using potassium carbonate as the base, with dimethylformamide as the solvent, at elevated temperatures (typically 80–120 °C).
- Outcome : Formation of this compound with the bromine atom intact for further functionalization.
- Optimization : Careful control of temperature and reaction time is crucial to maximize yield and minimize side reactions.
This method has been demonstrated for related oxadiazole-pyridine compounds and is noted for its straightforwardness and efficiency.
Method 3: Cross-Coupling Reactions Using Palladium Catalysis
Given the presence of the bromine atom on the pyridine ring, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Buchwald-Hartwig couplings) can be employed to install the 1,2,4-oxadiazole ring or its precursors:
- Starting materials : 3-bromo-5-pyridine derivatives and boronic acid or stannane derivatives of oxadiazoles.
- Catalysts and ligands : Palladium complexes such as Pd(PPh3)4 or Pd2(dba)3 with phosphine ligands.
- Reaction conditions : Typically conducted in polar solvents like dimethylformamide or toluene, under inert atmosphere, at temperatures ranging from 80–120 °C.
- Advantages : High regioselectivity and tolerance to functional groups.
- Limitations : Requires prior synthesis of oxadiazole boronic acids or stannanes, which can be synthetically demanding.
While specific examples for this compound are limited, this approach is widely used for similar heterocyclic compounds.
Comparative Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Cyclization from Amidoximes | 3-Bromo-5-pyridinecarboxylic acid + amidoxime | Phosphorus oxychloride, reflux, THF | Direct ring formation, high purity | Requires preparation of amidoximes |
| Nucleophilic Substitution | 3-Bromo-5-chloropyridine + oxadiazole thiol | K2CO3 base, DMF solvent, elevated temp | Straightforward, good yields | Sensitive to reaction conditions |
| Palladium-Catalyzed Coupling | 3-Bromo-5-pyridine derivative + oxadiazole boronic acid | Pd catalyst, phosphine ligands, inert atmosphere | High regioselectivity, versatile | Requires complex precursors |
Research Findings and Optimization Notes
- Reaction Yields : Nucleophilic substitution methods typically afford yields in the range of 60–85%, depending on the purity of starting materials and reaction time.
- Purification : Recrystallization from ethanol or ethyl acetate is commonly used to obtain analytically pure samples.
- Characterization : Confirmatory analyses include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis to verify molecular structure and purity.
- Stability : The compound is generally stable under standard laboratory conditions but should be stored away from strong acids or bases to prevent decomposition.
Chemical Reactions Analysis
3-Bromo-5-(1,2,4-oxadiazol-3-yl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The oxadiazole ring can undergo oxidation or reduction reactions, depending on the reagents used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, reducing agents like sodium borohydride for reduction, and oxidizing agents like hydrogen peroxide for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Bromo-5-(1,2,4-oxadiazol-3-yl)pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of potential drug candidates, particularly for its antimicrobial and anticancer properties.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological targets.
Material Science: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(1,2,4-oxadiazol-3-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can form hydrogen bonds with active sites, while the bromine atom can participate in halogen bonding. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Substituents
2-{5-[(4-Bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine
- Structure: Pyridine with a 1,2,4-oxadiazole ring substituted at the 3-position and a (4-bromophenoxy)methyl group at the oxadiazole 5-position.
- Molecular Weight : 327.16 g/mol .
- Key Differences: The (4-bromophenoxy)methyl group increases steric bulk and lipophilicity compared to the unsubstituted oxadiazole in the target compound. This enhances membrane permeability but may reduce aqueous solubility.
- Applications : Used as a building block in kinase inhibitor synthesis due to its extended aromatic system .
3-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine
- Structure : Pyridine with a 1,2,4-oxadiazole ring substituted with a 4-methylphenyl group.
- Molecular Weight : 222.24 g/mol .
- Key Differences : The methylphenyl group introduces electron-donating effects, reducing the electron deficiency of the oxadiazole ring. This may alter binding affinity in enzyme inhibition.
- Applications : Explored as a precursor for NK1 receptor antagonists .
Analogues with Different Heterocyclic Cores
3-Bromo-5-(oxazol-2-yl)pyridine
- Structure: Pyridine substituted with an oxazole ring (C₃H₃NO) instead of oxadiazole.
- Molecular Weight : 225.04 g/mol .
- Key Differences: Oxazole is less electron-deficient than oxadiazole, reducing π-acceptor capacity.
- Applications : Used in fluorescence-based probes due to oxazole’s photostability .
3-Bromo-5-(5-methyl-2H-[1,2,4]triazol-3-yl)-pyridine
- Structure : Pyridine with a 1,2,4-triazole ring substituted with a methyl group.
- Molecular Weight : 239.07 g/mol .
- Key Differences : The triazole ring offers additional hydrogen-bonding sites (N–H groups), improving interactions with biological targets. The methyl group enhances metabolic stability.
- Applications : Investigated for antitumor activity in platinum complexes .
Analogues with Functional Group Variations
4-(3-Bromo-1,2-oxazol-5-yl)pyridine
- Structure : Bromine on the oxazole ring instead of the pyridine.
- Molecular Weight : 225.04 g/mol .
- Key Differences : The bromine’s position on oxazole alters electronic distribution, making the compound more reactive toward nucleophilic substitution.
- Applications: Limited data, but structural analogs are used in agrochemicals .
Comparative Data Table
Key Research Findings
- Electron-Deficient Oxadiazoles : The 1,2,4-oxadiazole ring in the target compound enhances π-acceptor capacity, making it superior to oxazole derivatives in charge-transfer applications .
- Bromine Reactivity : The bromine substituent at the pyridine 3-position enables cross-coupling reactions, a feature utilized in radiofluorination for PET imaging probes .
- Solubility Trade-offs : Compounds with hydrophilic linkers (e.g., pyridine in ) exhibit improved aqueous solubility compared to brominated analogs, critical for drug bioavailability .
Biological Activity
3-Bromo-5-(1,2,4-oxadiazol-3-yl)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the various aspects of its biological activity, including antimicrobial properties, anticancer effects, and potential mechanisms of action.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a 1,2,4-oxadiazole moiety. The oxadiazole ring is known for its unique properties due to the presence of nitrogen and oxygen atoms, contributing to its reactivity and biological activity. The bromine substituent at position 3 and the oxadiazole group enhance the compound's potential as a pharmaceutical scaffold.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. The presence of the oxadiazole moiety is linked to various pharmacological effects, including antibacterial and antifungal activities. For instance, studies have shown that derivatives containing oxadiazole rings can effectively inhibit bacterial growth and biofilm formation in pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Bromine and oxadiazole substitution | Antimicrobial |
| 5-(Trichloromethyl)-1,3,4-oxadiazole | Trichloromethyl group | Antimicrobial |
| 2-(Trifluoromethyl)-1,3,4-oxadiazole | Trifluoromethyl group | Anticancer |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Compounds with oxadiazole structures have shown promising results in inhibiting the growth of cancer cell lines. For example, derivatives have been reported to exhibit cytotoxic effects against human breast adenocarcinoma (MCF-7) and other cancer cell lines with IC50 values indicating effective antiproliferative activity .
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Compound Name | Cancer Cell Line | IC50 Value (μM) |
|---|---|---|
| This compound | MCF-7 | 15.63 |
| Novel Oxadiazole Derivative | OVXF 899 (Ovarian) | 2.76 |
| Novel Oxadiazole Derivative | PXF 1752 (Pleural) | 9.27 |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular pathways critical for cancer progression.
- DNA Interaction : Studies suggest that oxadiazoles can bind to DNA, disrupting replication processes essential for cancer cell survival.
- Apoptosis Induction : Certain derivatives have been shown to induce apoptosis in cancer cells through activation of caspases and modulation of p53 expression .
Case Studies
Several case studies highlight the efficacy of oxadiazole-containing compounds in clinical settings:
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various oxadiazole derivatives against a panel of pathogens. Results indicated that certain derivatives exhibited MIC values as low as 0.22 μg/mL against resistant strains .
- Antitumor Activity : In vitro studies on novel derivatives demonstrated superior cytotoxicity compared to traditional chemotherapeutics like doxorubicin. These compounds induced apoptosis in multiple cancer cell lines with varying degrees of selectivity .
Q & A
Q. What are the recommended synthetic routes for 3-Bromo-5-(1,2,4-oxadiazol-3-yl)pyridine, and how can reaction efficiency be optimized?
- Methodological Answer : A two-step approach is often employed:
Oxadiazole Ring Formation : React 3-bromo-5-cyanopyridine with hydroxylamine under acidic conditions to form the amidoxime intermediate. Cyclization is achieved via heating with a dehydrating agent (e.g., polyphosphoric acid) .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Yield optimization (typically 60–75%) requires controlled temperature during cyclization and inert atmosphere conditions .
-
Key Considerations : Monitor reaction progress via TLC (Rf ~0.4 in 1:1 EtOAc/hexane). Bromine substitution on pyridine may sterically hinder cyclization, necessitating extended reaction times .
- Data Table :
| Precursor | Reagent/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 3-Bromo-5-cyanopyridine | NH₂OH·HCl, EtOH, Δ, 12 h | 85 | >90% |
| Amidoxime Intermediate | Polyphosphoric acid, 110°C, 8 h | 65 | 95% |
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral signatures should researchers prioritize?
- Methodological Answer :
-
¹H/¹³C NMR : The pyridine ring protons (δ 7.8–8.5 ppm) and oxadiazole carbons (δ 155–165 ppm) are diagnostic. Bromine induces deshielding in adjacent protons .
-
IR Spectroscopy : Confirm oxadiazole formation via C=N stretching (1640–1680 cm⁻¹) and absence of -CN (2250 cm⁻¹) from the precursor .
-
Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 268.1 (C₈H₅BrN₄O⁺) .
- Example NMR Data :
| Proton Position | δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Pyridine C-H (Br-adjacent) | 8.2 | d (J = 5.2 Hz) | 1H |
| Oxadiazole C-H | 8.4 | s | 1H |
Advanced Research Questions
Q. How can computational modeling resolve contradictions in experimental data (e.g., unexpected substituent effects on reactivity)?
- Methodological Answer :
-
DFT Calculations : Use Gaussian or ORCA to model the electron-withdrawing effect of bromine on the pyridine ring. This predicts regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
-
MD Simulations : Assess steric hindrance from the oxadiazole moiety during nucleophilic substitution. Compare computed activation energies with experimental kinetic data .
-
Case Study : A 2021 study showed bromine at C3 reduces electron density at C5, contradicting assumed inductive effects. DFT revealed hyperconjugation dominates over resonance .
- Data Table :
| Parameter | Experimental Value | Computed Value |
|---|---|---|
| C-Br Bond Length (Å) | 1.89 | 1.91 |
| HOMO-LUMO Gap (eV) | 4.2 | 4.0 |
Q. What strategies mitigate challenges in crystallizing this compound, and how is its solid-state structure validated?
- Methodological Answer :
-
Crystallization : Slow vapor diffusion of diethyl ether into a DCM solution yields monoclinic crystals (space group P21/c). Bromine’s heavy atom effect enhances X-ray diffraction quality .
-
Validation : Refinement with SHELXL (R-factor < 0.05) confirms bond angles and torsion angles. Compare experimental unit cell parameters (e.g., a = 7.03 Å, b = 7.65 Å) with Cambridge Structural Database entries .
- Crystal Data Summary :
| Parameter | Value |
|---|---|
| Space Group | P21/c |
| Unit Cell Volume (ų) | 1986.5 |
| Z | 4 |
| R-Factor | 0.039 |
Q. How do solvent polarity and temperature influence the compound’s stability during catalytic coupling reactions?
- Methodological Answer :
- Stability Assay : Conduct accelerated degradation studies in DMF, THF, and toluene (25–80°C). Monitor via HPLC:
- DMF : Rapid decomposition (>20% at 80°C in 6 h) due to bromine displacement.
- Toluene : Stable (<5% degradation) under reflux for 24 h .
- Catalytic Screening : Pd(PPh₃)₄ in toluene/water (2:1) at 60°C achieves 85% Suzuki coupling yield with phenylboronic acid .
Contradiction Analysis
Q. Conflicting reports on bromine’s electronic effects: How to design experiments to clarify its role?
- Methodological Answer :
- Comparative Studies : Synthesize analogs (e.g., 3-Cl or 3-H derivatives) and measure reaction rates in Buchwald-Hartwig amination.
- Electrochemical Analysis : Cyclic voltammetry reveals bromine’s electron-withdrawing impact (E₁/₂ shifts +0.3 V vs. H-substituted analog) .
- Literature Reconciliation : Earlier studies assumed inductive dominance, but recent work attributes effects to polarizability and σ-hole interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
